N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-6-4-10(5-7-11)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDHPQASEKWQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320091 | |
| Record name | N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665824 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99944-06-6 | |
| Record name | N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine typically involves the reaction of 4-methoxybenzylamine with 3-nitropyridine-2-amine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The compound can be purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry
N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.
The compound has been studied for its potential antimicrobial and anticancer properties:
- Antitumor Activity: Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values range from 2.40 to 13.5 μM, demonstrating its potential as an anticancer agent .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound show significant antibacterial effects against both gram-positive and gram-negative bacteria .
Cytotoxicity Evaluation
A study comparing this compound with its derivatives revealed that structural changes markedly affect their antitumor efficacy. For instance, a derivative with a chloro substituent exhibited enhanced potency compared to the parent compound, emphasizing the importance of linker structures in determining biological activity .
Antimicrobial Studies
Research on similar compounds highlighted their effectiveness against various bacterial strains. These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties, making them suitable candidates for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Pyridine Family
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine (CAS: 934018-34-5)
- Structure : Lacks the benzyl linker, with the 4-methoxyphenyl group directly attached to position 4 of the pyridine ring.
- Synthesis : Achieved via high-yield routes (84–89%), highlighting efficient nitration and substitution methodologies .
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS: 1306183-61-8)
- Structure : Features a chlorine-substituted phenyl group connected via an ethyl linker to the amine.
- Physicochemical Properties : Higher molecular weight (312.15 g/mol vs. ~245.24 g/mol) and logP (influenced by chlorine’s hydrophobicity) compared to the target compound .
N-(4-Ethylphenyl)-3-nitropyridin-2-amine (CAS: 61963-79-9)
- Structure : Substituted with a 4-ethylphenyl group, lacking both the methoxy and benzyl moieties.
- Electronic Effects : The ethyl group is less electron-donating than methoxy, altering charge distribution and interaction with biological targets .
Heterocyclic Derivatives with Shared Substituents
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Contains the same 4-methoxybenzyl group but integrated into a 1,3,4-oxadiazole core.
- Biological Activity : Demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the 4-methoxybenzyl group’s role in target binding .
- Divergence : The oxadiazole core may enhance metabolic stability compared to pyridine-based structures .
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
- Structure : Pyrimidine core with nitro and indole substituents.
- Pharmacological Potential: The fluorine atom and indole group enhance interactions with aromatic residues in enzymes, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a nitropyridine moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of:
- A methoxyphenyl group that enhances its lipophilicity.
- A nitropyridine core , which is critical for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Nitro Group | Potential for redox activity |
| Pyridine Ring | Contributes to interaction with biological targets |
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In a study assessing various derivatives, this compound showed promising cytotoxic effects against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) with GI50 values ranging from 2.40 to 13.5 μM .
Case Study: Cytotoxicity Evaluation
A comparative analysis of this compound and its derivatives revealed that structural modifications significantly influenced their potency. For instance, a derivative with a chloro substituent exhibited up to seven-fold increased potency compared to the parent compound, indicating the importance of the linker structure in antitumor efficacy .
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of tubulin polymerization. In vitro studies indicated that this compound competitively inhibited colchicine binding to tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria .
Table 2: Biological Activity Summary
Q & A
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
